molecular formula C13H15NO B3273262 3-(Naphthalen-2-yloxy)propan-1-amine CAS No. 58477-94-4

3-(Naphthalen-2-yloxy)propan-1-amine

Cat. No. B3273262
CAS RN: 58477-94-4
M. Wt: 201.26 g/mol
InChI Key: GGPOZDBJXGCCPA-UHFFFAOYSA-N
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Patent
US07081465B2

Procedure details

A mixture of N-(4-methoxyphenyl)-[3-(naphthalen-2-yloxy)propyl]amine (0.5 gm, 0.002 mole) and ethyl bromide(0.52 ml, 0.003 mole) was taken in dry acetone (40 ml). It was refluxed for 12 hrs and the progress of reaction checked by TLC. Reaction mixture was filtered and the filtrate was concentrated to get oily compound which was further crystallized by benzene hexane mixture to get N-(4 methoxyphenyl)-N-ethyl [3-(naphthalen-2-yloxy)propylamine, crystallized as yellow oil, (yield 0.64 gm, 94.6%).
Name
N-(4-methoxyphenyl)-[3-(naphthalen-2-yloxy)propyl]amine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC([NH:9][CH2:10][CH2:11][CH2:12][O:13][C:14]2[CH:23]=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)=CC=1.C(Br)C>CC(C)=O>[CH:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[CH:23][C:14]=1[O:13][CH2:12][CH2:11][CH2:10][NH2:9]

Inputs

Step One
Name
N-(4-methoxyphenyl)-[3-(naphthalen-2-yloxy)propyl]amine
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NCCCOC1=CC2=CC=CC=C2C=C1
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C)Br
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was refluxed for 12 hrs
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the progress of reaction
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to get oily compound which
CUSTOM
Type
CUSTOM
Details
was further crystallized by benzene hexane mixture

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)OCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.